2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like primary amines or hydrazines in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzoic acid.
Reduction: Formation of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzyl alcohol.
Condensation: Formation of imines or hydrazones.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can act as a pharmacophore, binding to specific sites on proteins and modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 4-Bromo-1H-pyrazole
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a chlorinated benzaldehyde moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
InChI Key |
YGPDQGKRQQBQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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